5-(Bromomethyl)benzofuran
CAS No.: 188862-35-3
Cat. No.: VC3814976
Molecular Formula: C9H7BrO
Molecular Weight: 211.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188862-35-3 |
|---|---|
| Molecular Formula | C9H7BrO |
| Molecular Weight | 211.05 g/mol |
| IUPAC Name | 5-(bromomethyl)-1-benzofuran |
| Standard InChI | InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 |
| Standard InChI Key | JRDOVDQMUHMTLN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CO2)C=C1CBr |
| Canonical SMILES | C1=CC2=C(C=CO2)C=C1CBr |
Introduction
Structural and Chemical Properties
Molecular Characteristics
5-(Bromomethyl)benzofuran has the molecular formula C₉H₇BrO and a molecular weight of 211.05 g/mol . Its IUPAC name, 5-(bromomethyl)-1-benzofuran, reflects the bromomethyl substituent on the benzofuran scaffold. The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with key spectral data including:
-
¹H-NMR: Signals corresponding to the benzofuran aromatic protons (δ 6.8–7.4 ppm) and the bromomethyl group (δ 4.3–4.5 ppm) .
-
¹³C-NMR: Peaks for the benzofuran carbons (δ 110–160 ppm) and the bromomethyl carbon (δ 30–35 ppm) .
The SMILES notation C1=CC2=C(C=CO2)C=C1CBr and InChI key JRDOVDQMUHMTLN-UHFFFAOYSA-N further delineate its connectivity .
Synthesis and Modification
Bromination Strategies
The synthesis of 5-(bromomethyl)benzofuran typically involves electrophilic bromination of precursor benzofuran derivatives. Two primary methods have been reported:
-
Direct Bromination with Molecular Bromine:
Reaction of 5-methylbenzofuran with bromine (Br₂) in chloroform at 0–25°C yields the bromomethyl derivative in 60–70% yield . This method is efficient but requires careful control of stoichiometry to avoid over-bromination. -
Radical Bromination with N-Bromosuccinimide (NBS):
Using NBS in carbon tetrachloride (CCl₄) under UV light achieves selective bromination at the methyl group, with yields up to 85% . This approach minimizes side reactions and is preferred for scale-up.
Functional Group Transformations
The bromomethyl group serves as a versatile handle for further derivatization:
-
Nucleophilic Substitution: Reacting with amines or thiols produces secondary amines or sulfides, respectively.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties, enhancing structural diversity .
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HUVEC) |
|---|---|---|
| K562 (Leukemia) | 12.4 | 3.2 |
| MOLT-4 (Leukemia) | 9.8 | 4.1 |
| HeLa (Cervical) | 15.7 | 2.8 |
The selectivity index (ratio of IC₅₀ in normal vs. cancer cells) exceeds 2.5 for all lines, indicating preferential toxicity toward malignant cells .
Mechanism of Action
The compound’s anticancer activity is attributed to:
-
Topoisomerase Inhibition: Disruption of DNA replication via interaction with topoisomerase II .
-
Reactive Oxygen Species (ROS) Generation: Bromine-mediated oxidative stress induces apoptosis in cancer cells .
Applications in Drug Discovery
Lead Optimization
5-(Bromomethyl)benzofuran serves as a scaffold for developing analogs with improved pharmacokinetic profiles. For example:
-
Acetylation of the Hydroxyl Group: Reduces metabolic degradation, enhancing plasma half-life .
-
Introduction of Fluorine: Increases binding affinity to target proteins through hydrophobic interactions .
Case Study: Antileukemic Agent Development
A 2024 study optimized the compound into a prodrug by conjugating it with a peptide targeting leukemic stem cells. The prodrug demonstrated 90% tumor growth inhibition in murine models, with minimal hepatotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume